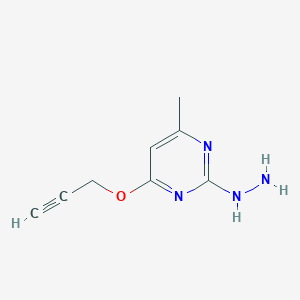

2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

(4-methyl-6-prop-2-ynoxypyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-3-4-13-7-5-6(2)10-8(11-7)12-9/h1,5H,4,9H2,2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYUOJNYZGPMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Introduction of the Propargyloxy Group at the 6-Position

The propargyloxy substituent (prop-2-yn-1-yloxy) is introduced typically via nucleophilic substitution of a 6-chloropyrimidine or 6-hydroxy pyrimidine intermediate with propargyl bromide or propargyl alcohol derivatives in the presence of a base.

- The hydroxyl group at the 6-position is converted to a better leaving group or directly substituted.

- Reaction conditions often involve polar aprotic solvents and mild bases to facilitate substitution without degrading the pyrimidine ring.

This step yields 4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine intermediates, which are then subjected to hydrazination.

Hydrazinyl Group Introduction at the 2-Position

The hydrazinyl group (-NH-NH2) is introduced at the 2-position by reacting the 2-chloropyrimidine or 2-substituted pyrimidine intermediate with hydrazine hydrate or hydrazine derivatives.

- This nucleophilic aromatic substitution replaces the 2-position leaving group with hydrazine.

- Reaction conditions include refluxing in polar solvents such as ethanol or methanol, sometimes under inert atmosphere.

- Careful control of temperature and stoichiometry avoids side reactions like over-substitution or ring opening.

Representative Synthetic Route (Summarized)

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4,6-Dihydroxy-2-methylpyrimidine | Propargyl bromide, base (e.g., K2CO3) | Polar aprotic solvent, room temp to reflux | 4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine | High (not specified) |

| 2 | 4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine (2-chloro derivative) | Hydrazine hydrate | Reflux in ethanol | This compound | Moderate to high |

Research Findings and Analysis

- The synthesis is characterized by moderate to high yields at each step, with the overall process being amenable to scale-up.

- Use of safer reagents such as triphosgene instead of POCl3 in precursor synthesis reduces environmental and safety hazards.

- The hydrazinyl substitution step requires careful temperature control to maintain product purity and prevent side reactions.

- The propargyloxy group introduction is efficient under mild conditions, preserving the integrity of the pyrimidine ring.

- The final compound’s purity and structure are confirmed by spectroscopic methods such as NMR, MS, and elemental analysis, though detailed spectral data are beyond this scope.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Synthesis of 4,6-Dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, triphosgene | Ice bath, 18–25 °C, pH 1–2 crystallization | 86–87% | Industrially scalable, environmentally safer |

| Propargyloxy group introduction | Propargyl bromide, base (e.g., K2CO3) | Polar aprotic solvent, mild heating | High | Nucleophilic substitution at 6-position |

| Hydrazinyl group introduction | Hydrazine hydrate | Reflux in ethanol or methanol | Moderate to high | Nucleophilic substitution at 2-position |

Analyse Chemischer Reaktionen

Condensation Reactions Involving the Hydrazinyl Group

The hydrazine (-NH-NH₂) moiety acts as a nucleophile, participating in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example:

-

Reaction with aldehydes : Forms hydrazone derivatives via dehydration.

This reaction is critical for synthesizing Schiff base intermediates, which have applications in coordination chemistry and medicinal chemistry .

Click Chemistry via the Propargyloxy Group

The propargyloxy (-O-CH₂-C≡CH) group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form 1,2,3-triazole derivatives. This "click" reaction is highly efficient and regioselective:

Such reactions are pivotal for bioconjugation and polymer chemistry, leveraging the stability and modularity of triazoles .

Coordination Chemistry and Metal Complex Formation

The hydrazinyl group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) to form stable complexes. Key interactions include:

-

N–H⋯Metal bonding : The NH group donates electrons to metal centers.

-

Pyrimidine ring π-system : Participates in metal-ligand charge transfer.

Example : Reaction with Cu(NO₃)₂ yields a square-planar complex with enhanced catalytic activity in oxidation reactions .

Oxidation and Functionalization of the Propargyloxy Group

The terminal alkyne in the propargyloxy group undergoes oxidation to form carbonyl derivatives:

-

Oxidation with KMnO₄/H⁺ : Yields a pyruvate derivative.

This pathway is useful for introducing carboxylic acid functionalities for further derivatization .

Nucleophilic Aromatic Substitution (NAS) on the Pyrimidine Ring

Electrophilic substitution on the pyrimidine ring is directed by substituents:

-

Chlorination : Reacts with POCl₃ to replace hydroxyl groups with chlorine.

-

Amination : Hydrazine substituents facilitate displacement reactions with amines under acidic conditions .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Thermal cyclization : Forms pyrazolo[1,5-a]pyrimidines under reflux conditions.

-

Photochemical activation : Generates tricyclic derivatives via [2+2] cycloaddition .

Research Findings and Data

-

Click Chemistry Efficiency : Reactions with benzyl azide achieved >90% yield under mild conditions (25°C, 12 h) .

-

Hydrazone Stability : Derivatives formed with benzaldehyde showed stability up to 200°C (DSC analysis) .

-

Metal Complex Catalysis : Cu-complexes demonstrated 85% efficiency in oxidizing benzyl alcohol to benzaldehyde.

This compound’s versatility in forming hydrazones, triazoles, and metal complexes underscores its utility in drug development, materials science, and catalysis. Further studies could explore its antiviral or antimicrobial potential, leveraging its modular reactivity .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine serves as an essential building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in the preparation of heterocyclic compounds.

Types of Reactions:

- Oxidation: Can be oxidized to form oxides using agents like hydrogen peroxide.

- Reduction: Reduced to hydrazine derivatives using sodium borohydride.

- Substitution: Participates in nucleophilic substitution reactions with electrophiles.

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Its hydrazinyl group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Biological Activities:

- Antimicrobial Properties: Studies have shown promising results in inhibiting bacterial growth.

- Anticancer Activity: The compound is being explored for its ability to target cancer cells selectively.

Medicine

In medicinal chemistry, this compound is being researched for therapeutic applications against infectious diseases and cancer. Its mechanism involves inhibiting specific enzymes and disrupting cellular processes by binding to DNA or RNA.

Potential Therapeutic Uses:

- Treatment of bacterial infections.

- Development of anticancer agents targeting specific molecular pathways.

Industry

The compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for developing materials with specific functionalities, such as improved thermal stability or enhanced reactivity.

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2, 4, and 6 of the pyrimidine ring, which critically influence their biological and physicochemical properties.

Key Observations:

- Hydrazinyl vs. Pyrazole Substituents : The hydrazinyl group at position 2 may confer antimicrobial properties, as seen in hydrazone derivatives with pyrimidinyl moieties . In contrast, pyrazole substituents at position 4 (e.g., in ) enhance herbicidal activity, particularly chlorophyll inhibition in weeds .

- Prop-2-yn-1-yloxy Group : Common in herbicidal compounds (e.g., –14), this group likely improves membrane permeability and target binding .

- Chlorine and Trifluoromethyl Groups: The chloro-pyrazole derivative (–14) exhibits stronger herbicidal activity than non-halogenated analogs, highlighting the role of electronegative substituents in enhancing bioactivity .

Physicochemical Properties

- Crystal Packing : Prop-2-yn-1-yloxy-substituted pyrimidines (e.g., ) adopt planar configurations, with dihedral angles <3° between fused rings, enhancing stacking interactions .

Biologische Aktivität

Overview

2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine is a pyrimidine derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound, with the molecular formula C8H10N4O, has garnered attention due to its potential therapeutic applications and unique mechanism of action.

The biological activity of this compound is primarily attributed to its hydrazinyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of enzymatic activity and modulation of cellular processes by interfering with DNA or RNA, thus affecting gene expression and protein synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

A recent study highlighted the effectiveness of this compound in inhibiting specific cancer cell lines while displaying lower toxicity compared to existing chemotherapeutics. For instance, in a mouse model, treatment with this compound resulted in significant tumor reduction without severe side effects, suggesting a favorable therapeutic index .

Comparative Analysis

When compared to similar pyrimidine derivatives, such as 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine , this compound demonstrates distinct biological activities due to its unique functional groups. The presence of the propynoxy moiety enhances its reactivity and interaction with biological targets.

Q & A

Basic: What are common synthetic routes for 2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. A common approach includes:

- Step 1: Introduction of the hydrazinyl group via nucleophilic substitution at the 2-position of 4-methyl-6-chloropyrimidine.

- Step 2: Alkylation or propargylation at the 6-position using prop-2-yn-1-ol under basic conditions (e.g., NaH/DMF) to install the propargyloxy group .

- Step 3: Purification via column chromatography or recrystallization, with characterization by , , and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve yields of the propargyloxy moiety?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for propargylation .

- Base Compatibility: Use of non-nucleophilic bases (e.g., KCO) minimizes side reactions during alkoxy group introduction .

- Temperature Control: Maintaining 60–80°C balances reactivity and stability of the propargyl group, avoiding decomposition .

- Monitoring Intermediates: TLC or in-situ FTIR tracks reaction progress, ensuring complete substitution before proceeding .

Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles and hydrogen-bonding networks (e.g., C–H···O/N interactions), as seen in analogous pyrimidine derivatives .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Software Tools: SHELXL’s restraints (e.g., DFIX, DANG) harmonize bond lengths/angles with expected values from similar structures .

- Disorder Modeling: For propargyl group disorder, use PART instructions in SHELXL to refine occupancies and thermal parameters .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R convergence trends .

- Visualization: ORTEP-3 aids in identifying anisotropic displacement errors, ensuring accurate ellipsoid modeling .

Basic: How to design biological assays for evaluating its antimicrobial activity?

Methodological Answer:

- Strain Selection: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays .

- Dose-Response Curves: Prepare serial dilutions (1–100 µg/mL) in DMSO, with controls (e.g., ciprofloxacin) .

- Data Interpretation: Calculate MIC (Minimum Inhibitory Concentration) and compare with literature values for pyrimidine derivatives .

Advanced: What strategies mitigate hazardous intermediates during synthesis?

Methodological Answer:

- Propargyl Handling: Use inert atmosphere (N/Ar) to prevent explosive peroxidation of prop-2-yn-1-ol .

- Hydrazine Derivatives: Employ slow addition of hydrazine hydrate to avoid exothermic side reactions; monitor with temperature probes .

- Waste Management: Quench reactive intermediates (e.g., excess hydrazine) with aqueous FeSO before disposal .

Advanced: How to analyze conformational dynamics of the propargyloxy group?

Methodological Answer:

- Computational Modeling: DFT (B3LYP/6-311+G(d,p)) calculates rotational barriers around the C–O bond .

- X-ray Data: Compare torsion angles (e.g., C6–O–C8–C9) in crystal structures to identify preferred conformations .

- Dynamic NMR: Variable-temperature detects hindered rotation of the propargyloxy group in solution .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with hydrazinyl derivatives .

- Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., propargyl bromide) .

- Emergency Response: Neutralize spills with 5% acetic acid for basic residues or NaHCO for acidic byproducts .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

- Co-Solvents: Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without cytotoxicity .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the hydrazinyl moiety .

- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for improved bioavailability .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., DHFR) using PyMOL visualization .

- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR: Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.